6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile
Description
Properties
CAS No. |
85619-11-0 |
|---|---|
Molecular Formula |
C25H19N3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-benzyl-5,11-dimethylpyrido[4,3-b]carbazole-1-carbonitrile |
InChI |
InChI=1S/C25H19N3/c1-16-19-12-13-27-21(14-26)23(19)17(2)24-20-10-6-7-11-22(20)28(25(16)24)15-18-8-4-3-5-9-18/h3-13H,15H2,1-2H3 |
InChI Key |
ZIJDDIPODSODGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=C(C3=C1N(C4=CC=CC=C43)CC5=CC=CC=C5)C)C#N |
Origin of Product |
United States |
Preparation Methods
Selective Hydrolysis and Azide Formation
- Starting from dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate, selective hydrolysis of one ester group (position 3) is achieved by refluxing in aqueous methanolic sodium hydroxide, yielding a monoacid intermediate.
- This acid is converted into an azide intermediate via reaction with diphenylphosphoryl azide (DPPA) in the presence of triethylamine.
- The azide serves as a versatile intermediate for further nitrogen functionalization through Curtius rearrangement.
Curtius Rearrangement and Urea Derivatives
- Heating the azide in dry toluene induces Curtius degradation, generating an isocyanate intermediate.
- Reaction of this isocyanate with benzylamine leads to N,N′-disubstituted urea derivatives.
- Subsequent cyclization under basic conditions (e.g., methanolic sodium methoxide) forms fused pyrimidocarbazole structures, closely related to the target compound.
Benzyl Substitution and Methylation
- Benzyl groups are introduced via benzylamine or benzyl alcohol during the isocyanate intermediate stage or through nucleophilic substitution on appropriate precursors.
- Methyl groups at positions 5 and 11 are typically introduced by starting from methylated carbazole derivatives or via alkylation reactions on the pyrido[4,3-b]carbazole core.
Carbonitrile Group Introduction
- The carbonitrile (–CN) group at position 1 is introduced by functional group transformation of carboxylate or amide precursors.
- Commonly, the carboxylic acid or ester at position 1 is converted to the corresponding nitrile via dehydration reactions or substitution with cyanide sources under controlled conditions.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Selective ester hydrolysis | NaOH in aqueous methanol, reflux 5 h | Monoacid intermediate at position 3 |
| 2 | Azide formation | Diphenylphosphoryl azide (DPPA), Et3N, 2-propanol | Azide intermediate without isolation |
| 3 | Curtius rearrangement | Heat azide in dry toluene | Isocyanate intermediate |
| 4 | Reaction with benzylamine | Reflux with benzylamine | N,N′-disubstituted urea derivative |
| 5 | Cyclization | Methanolic sodium methoxide, reflux | Pyrimidocarbazole ring closure |
| 6 | Introduction of carbonitrile | Dehydration or cyanide substitution | Formation of 1-carbonitrile group |
| 7 | Methylation/alkylation | Alkyl halides or methylated precursors | 5,11-dimethyl substitution |
Detailed Research Findings and Yields
- The isopropyl urethane intermediate formed during Curtius rearrangement can be obtained in yields exceeding 70% without isolating the azide intermediate.
- Reaction of the isocyanate with benzylamine yields the urea derivative in approximately 83% yield, which upon cyclization gives the fused pyrimidocarbazole structure almost quantitatively.
- Alternative synthetic routes for related pyrido[4,3-b]carbazole derivatives report overall yields ranging from 30% to over 70% depending on the step and substituents introduced.
- Reduction of iminium salts derived from pyrido[4,3-b]carbazole intermediates with sodium borohydride provides tetrahydro derivatives in yields around 80%, which can be further aromatized or functionalized.
Comparative Analysis of Synthetic Approaches
| Method Aspect | Advantages | Limitations |
|---|---|---|
| One-pot azide formation & urethane synthesis | High yield (>70%), operational simplicity | Limited solvent scope (e.g., not suitable for primary alcohols) |
| Curtius rearrangement with benzylamine | High yield (83%), direct access to urea derivatives | Requires careful control of reaction conditions to avoid side products |
| Base-induced cyclization | Near quantitative ring closure | Sensitive to amine basicity and steric effects |
| Carbonitrile introduction via dehydration | Efficient conversion from carboxylic acid derivatives | May require harsh conditions or toxic reagents |
| Alkylation for methyl groups | Straightforward, well-established | Possible regioselectivity challenges |
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile can be contextualized by comparing it to structurally or functionally related carbazole derivatives (Table 1).
Table 1: Comparative Analysis of Carbazole Derivatives
Key Observations:
Structural Modifications and Activity: The carbonitrile group in the target compound distinguishes it from analogs like Br-Ell-SO3Na (sulfonate) and the carboxamide derivative. These substituents likely influence solubility and target binding. For example, Br-Ell-SO3Na’s sulfonate group enhances water solubility, contributing to its potent activity against K562 leukemia cells (IC50: 35 µM) .
Pharmacological Profiles: Br-Ell-SO3Na demonstrates dual anticancer and immunomodulatory effects, including S-phase cell cycle arrest in K562 cells and modulation of IL-6/IL-8 cytokines . In contrast, the target compound’s "drug-sensitive" classification in screening assays suggests preliminary activity, though mechanistic details remain unclear . The diethylaminoethyl-acetate derivative (2-(2-(Diethylamino)ethyl)-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate) shares the carbazole core but exhibits distinct pharmacokinetics due to its charged aminoethyl group, which may affect cellular uptake .
Unanswered Questions :
- The carboxamide analog (6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide) lacks reported activity data, highlighting gaps in structure-activity relationship (SAR) studies for this compound class .
Biological Activity
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile (CAS No. 85619-11-0) is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H19N3
- Molecular Weight : 361.44 g/mol
- Density : 1.19 g/cm³
- Boiling Point : 573.7 °C
- Flash Point : 300.8 °C
Biological Activity Overview
Research indicates that derivatives of pyrido[4,3-b]carbazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The biological activity of 6-benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile is primarily attributed to its structural similarity to ellipticine, a known anticancer agent.
- Cytotoxicity : The compound has shown high cytotoxicity against L1210 leukemia and colon 38 cells with an IC50 range of 5-10 nM, indicating potent antitumor activity .
- Antitumor Activity : In vivo studies demonstrated that this compound exhibits significant antitumor effects in murine models of solid tumors when administered intravenously .
- Cell Cycle Arrest : It has been suggested that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis .
Table 1: Summary of Biological Activities
| Study Reference | Cell Line/Model | IC50 (nM) | Observations |
|---|---|---|---|
| L1210 | 5-10 | High cytotoxicity observed | |
| Colon 38 | 5-10 | Significant antitumor activity | |
| Murine Models | N/A | Effective in vivo results |
Notable Research Findings
- A study focusing on the synthesis and evaluation of pyrido[4,3-b]carbazole derivatives highlighted that compounds with hydroxyl substitutions displayed enhanced cytotoxic properties and were selected for further evaluation in solid tumor models .
- The compound's structural features allow it to intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism among many anticancer agents .
Synthesis and Derivatives
The synthesis of 6-benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile involves multi-step chemical reactions starting from simpler carbazole derivatives. The synthetic routes can yield various analogs with differing biological activities.
Table 2: Synthesis Pathways
| Precursor Compound | Reaction Conditions | Yield (%) |
|---|---|---|
| 2-(2-aminoethyl)-6-methoxycarbazole | Multi-step synthesis at elevated temperatures | Up to 79% |
| Ethyl derivatives | Reflux with amines | Variable yields |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
